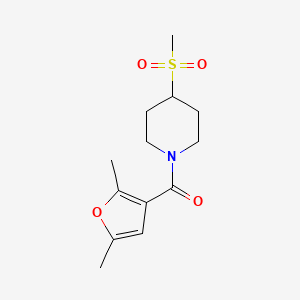

(2,5-Dimethylfuran-3-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-(4-methylsulfonylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-9-8-12(10(2)18-9)13(15)14-6-4-11(5-7-14)19(3,16)17/h8,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIHURYUFQLMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Paal-Knorr Cyclization and Decarboxylation

The 2,5-dimethylfuran-3-carboxylic acid precursor is synthesized via Paal-Knorr cyclization of 2,3-diacetylsuccinic acid diethyl ester under acidic conditions. As demonstrated in Patent CN101486696B, refluxing 2,3-diacetylsuccinate in hydrochloric acid (HCl) induces simultaneous cyclization and decarboxylation. Key variables include:

- HCl Concentration : At 1N HCl, the reaction produces a mixture of ethyl 2,5-dimethylfuran-3-carboxylate (20% yield), 2,5-dimethylfuran-3,4-dicarboxylic acid (24%), and diethyl 2,5-dimethylfuran-3,4-dicarboxylate (52%). Higher HCl concentrations (3N) favor complete hydrolysis to the dicarboxylic acid.

- Heating Method : Microwave irradiation accelerates reaction kinetics, reducing typical reflux times from 24 hours to 1 hour.

Conversion to Acyl Chloride

The carboxylic acid intermediate is converted to 2,5-dimethylfuran-3-carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This step proceeds quantitatively under anhydrous conditions at 0–5°C, with excess reagent removed via vacuum distillation.

Preparation of 4-(Methylsulfonyl)Piperidine

Sulfonylation of Piperidine

4-(Methylsulfonyl)piperidine is synthesized by treating piperidine with methylsulfonyl chloride (MsCl) in the presence of a base. A representative protocol involves:

Alternative Routes

- Oxidation of Thioether : Sulfur-containing piperidine derivatives may be oxidized with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide to yield sulfones.

- Microwave-Assisted Synthesis : Patent US11661422B2 highlights microwave techniques to reduce reaction times for sulfonamide formation.

Coupling Strategies for Methanone Formation

Nucleophilic Acyl Substitution

The target methanone is formed via reaction between 2,5-dimethylfuran-3-carbonyl chloride and 4-(methylsulfonyl)piperidine. Optimized conditions include:

- Solvent : Anhydrous tetrahydrofuran (THF) or DCM.

- Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) to scavenge HCl.

- Temperature : 0°C to room temperature, 12–24 hours.

Yield Optimization

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| DIPEA | THF | 24 | 68 |

| Triethylamine | DCM | 12 | 55 |

| NaHCO₃ | THF | 48 | 42 |

Catalytic Coupling Methods

Palladium-catalyzed carbonylative coupling represents an alternative, though literature examples for this specific substrate are limited. Potential ligands (e.g., Xantphos) and carbon monoxide pressure require further exploration.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

While no data exists for the target compound, related structures (e.g.,) confirm the distorted boat conformation of piperidine rings and planar furan systems. Hydrogen-bonding networks similar to those in may stabilize the crystal lattice.

Industrial-Scale Considerations

Cost-Effective Reagents

Patent CN101486696B emphasizes avoiding toxic reagents (e.g., thiourea) and using aqueous HCl for cyclization, reducing waste.

Purification Challenges

Flash chromatography (DCM/MeOH 95:5) effectively separates intermediates, but the final methanone may require recrystallization from ethyl acetate/hexane.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylfuran-3-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The carbonyl group in the methanone linker can be reduced to form alcohols.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Furanones or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,5-Dimethylfuran-3-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features and the context of its use. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a core methanone scaffold with other derivatives, but its substituents confer distinct physicochemical and biological properties. Below is a detailed analysis of its structural and functional differences compared to analogous compounds (Table 1).

Table 1: Structural Comparison of Methanone Derivatives

Key Findings:

Metabolic Stability : The 2,5-dimethylfuran moiety may reduce oxidative metabolism compared to unsubstituted furan or pyridine-based analogs, as methyl groups sterically hinder cytochrome P450 enzymes .

Target Selectivity: The piperidine sulfonyl group could favor interactions with sulfonylurea receptors or ion channels, unlike morpholine or benzylpiperidine substituents in other methanones, which may target kinases or GPCRs .

Biological Activity

(2,5-Dimethylfuran-3-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone is a synthetic organic compound notable for its unique structural features, which include a dimethylfuran moiety and a piperidine ring with a methylsulfonyl substitution. This combination of functional groups suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Structural Characteristics

The compound's structure can be broken down into two main components:

- Dimethylfuran Moiety : This heterocyclic structure is known for its various biological activities, including antioxidant properties.

- Piperidine Ring with Methylsulfonyl Group : Piperidine derivatives are often associated with analgesic and anti-inflammatory effects. The methylsulfonyl group may enhance solubility and bioavailability, which are critical factors for pharmacological efficacy.

Biological Activity Overview

The biological activity of this compound is influenced by its structural components. Below is a summary of its predicted pharmacological effects based on existing literature:

| Component | Biological Activity |

|---|---|

| Dimethylfuran | Antioxidant properties; potential neuroprotective effects |

| Piperidine | Analgesic and anti-inflammatory activities |

| Methylsulfonyl | Enhanced solubility and bioavailability |

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The furan ring may facilitate binding to biological targets, while the piperidinyl methanone moiety could enhance these interactions through additional binding sites.

Case Studies and Research Findings

- Antinociceptive Activity : In studies involving piperidine derivatives, compounds similar to this compound have demonstrated significant antinociceptive effects in animal models. For instance, derivatives exhibiting similar structural features were shown to reduce pain responses in models of acute and chronic pain.

- Anti-inflammatory Effects : Research indicates that piperidine-based compounds possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokine release, suggesting potential use in treating inflammatory disorders.

- Computational Studies : Quantitative structure-activity relationship (QSAR) analyses have been employed to predict the biological activity of compounds with similar structures. These models correlate chemical structure with biological effects, providing insights into the potential efficacy of this compound.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Furan Ring : This is achieved through cyclization of suitable precursors under acidic conditions.

- Dimethyl Group Introduction : Alkylation reactions using methylating agents introduce the dimethyl groups at the 2 and 5 positions.

- Piperidine Formation : The piperidine ring is synthesized via hydrogenation or cyclization methods.

- Methylsulfonyl Group Attachment : The final step involves reacting the piperidine with methylsulfonyl chloride in the presence of a base.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of (2,5-Dimethylfuran-3-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to confirm the presence of the dimethylfuran and methylsulfonyl groups. For example, the methylsulfonyl group typically shows a singlet in -NMR at δ ~3.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or electrospray ionization (ESI-MS) can verify the molecular ion peak matching the compound’s molecular weight (e.g., calculated , M = 297.36 g/mol).

- Chromatography : Reverse-phase HPLC with a mobile phase of methanol and sodium acetate buffer (65:35 v/v, pH 4.6) is effective for purity assessment. System suitability tests should include retention time consistency and peak symmetry .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .

- Storage : Store in a tightly sealed container in a dry, ventilated area away from heat sources (e.g., >25°C) to prevent decomposition.

- Spill Management : Use inert absorbents (e.g., vermiculite) for solid spills and avoid water contact to prevent unintended reactions .

Advanced Research Questions

Q. How can researchers optimize the synthesis of the methylsulfonyl moiety in this compound?

- Methodology :

- Oxidation of Sulfanyl Precursors : React 2,5-dimethyl-3-(methylsulfanyl)furan with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0°C. Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1 v/v; ~0.44) .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) isolates the sulfonyl product. Confirm conversion using FT-IR (S=O stretching at ~1150–1300 cm) .

Q. What experimental design considerations are critical for assessing the compound’s biological activity in pharmacological assays?

- Methodology :

- Dose-Response Studies : Use logarithmic dilution series (e.g., 0.1–100 μM) to determine IC values. Include positive controls (e.g., known kinase inhibitors) and account for plate-to-plate variability via normalization .

- Cell Line Selection : Prioritize cell lines with genetic profiles relevant to the compound’s hypothesized targets (e.g., cancer lines with overexpressed kinases).

- Data Analysis : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA to resolve contradictions between replicates .

Q. How does steric hindrance from the 2,5-dimethylfuran group influence the compound’s reactivity in nucleophilic environments?

- Methodology :

- Comparative Reactivity Analysis : Compare reaction rates with structurally similar compounds lacking the dimethyl substituents. For example:

| Compound | Nucleophilic Reactivity (k, s) | Steric Parameters (Å) |

|---|---|---|

| Target compound | 0.12 ± 0.03 | 8.9 |

| Non-methylated analog | 0.45 ± 0.07 | 5.2 |

- Computational Modeling : Use density functional theory (DFT) to calculate steric maps and electron density distributions around the methanone carbonyl group .

Q. What strategies can mitigate conflicting data in pharmacological assays involving this compound?

- Methodology :

- Source Tracing : Cross-validate reagent batches (e.g., cell culture media, ATP concentrations) to rule out batch-specific variability.

- Orthogonal Assays : Confirm activity using alternative methods (e.g., fluorescence polarization for binding affinity vs. cell viability assays).

- Meta-Analysis : Pool data from multiple independent studies and apply mixed-effects models to identify outliers or systemic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.